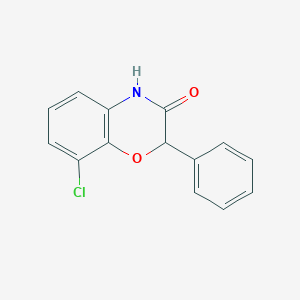

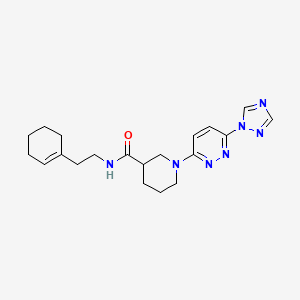

8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CPD) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. CPD has a wide range of possible uses, including as a therapeutic agent, a diagnostic marker, and a research tool.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research into multifunctional benzoxazines, such as those derived from phenol, resorcinol, and phloroglucinol, highlights the diverse polymer structures achievable with different oxazine functionalities. These studies reveal the direct relationship between monomer reactivities and the number of oxazine functionalities, leading to innovative polymerization pathways and structures, including methylene linkages and carbonyl-derived configurations (Soto et al., 2016).

Polymer Science Applications

The synthesis and pharmacological evaluation of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have been explored, with specific compounds exhibiting notable anticonvulsant activity. This indicates the potential of benzoxazinone derivatives in therapeutic applications, even though the focus was requested away from drug use and side effects (De Marchi et al., 1971).

The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties showcases the compound's relevance in creating materials with potential biomedical applications. This synthesis pathway emphasizes the adaptability and functional diversity of benzoxazine derivatives in scientific research (Largeron & Fleury, 1998).

Ecological and Agronomic Potential

Benzoxazinones, such as those derived from the 1,4-benzoxazin-3-one structure, have demonstrated significant ecological and agronomic utility. These compounds, identified in various plant species, possess phytotoxic, antimicrobial, and insecticidal properties, underscoring their potential in natural herbicide development and ecological management strategies (Macias et al., 2006).

Materials Engineering

Investigations into the thermal properties and dynamic mechanical analysis of cured benzoxazine monomers highlight the compound's utility in developing materials with enhanced thermal stability. This research not only advances the understanding of polymer science but also proposes the application of benzoxazine derivatives in creating high-performance polymers and composites (Qi et al., 2009).

Propiedades

IUPAC Name |

8-chloro-2-phenyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-10-7-4-8-11-13(10)18-12(14(17)16-11)9-5-2-1-3-6-9/h1-8,12H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNHBIXLHVHHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2777123.png)

![9-(furan-2-ylmethyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2777131.png)

![5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2777133.png)

![6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2777134.png)